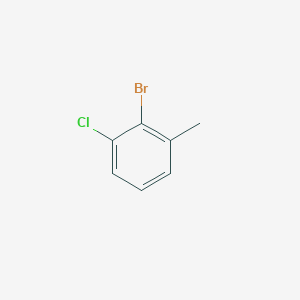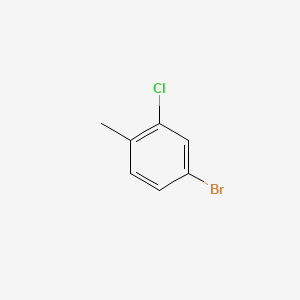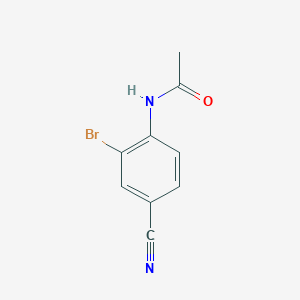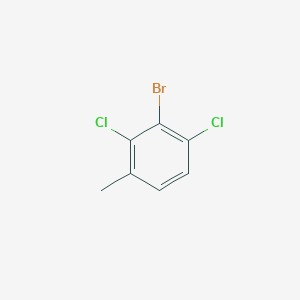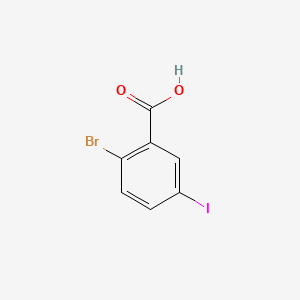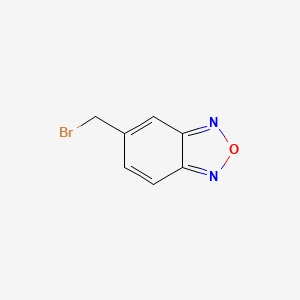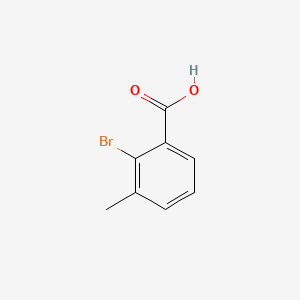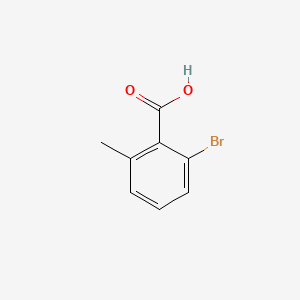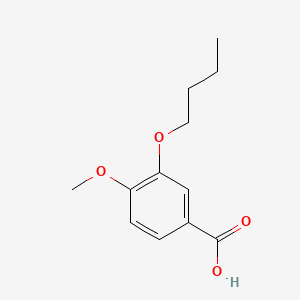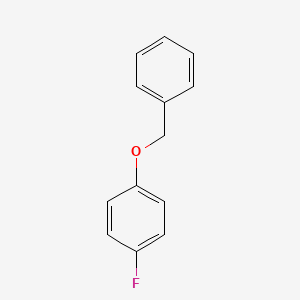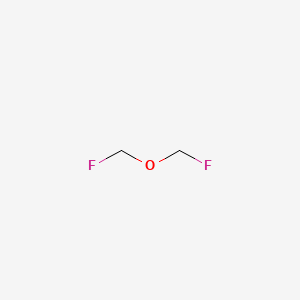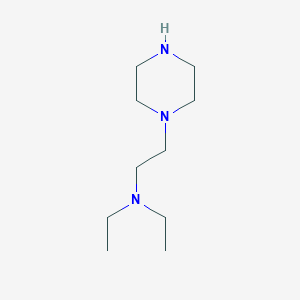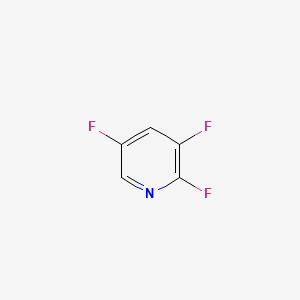
2,3,5-Trifluoropyridine
Descripción general
Descripción
2,3,5-Trifluoropyridine is a fluorinated pyridine derivative, which is a class of compounds known for their significance in various chemical syntheses, including pharmaceuticals and agrochemicals. The presence of fluorine atoms in the pyridine ring can significantly alter the physical and chemical properties of these compounds, making them valuable in different chemical applications.
Synthesis Analysis
The synthesis of fluorinated pyridines, such as 2,3,5-Trifluoropyridine, can be achieved through several methods. One approach involves the use of nickel complexes, as demonstrated in the synthesis of 3-substituted tetrafluoropyridines, which can be further modified to produce trifluoropyridine derivatives . Another strategy for synthesizing poly-substituted pyridines, including trifluoromethyl variants, employs a tandem C-F bond cleavage protocol, which is a noble metal-free method yielding high product yields . Additionally, the synthesis of related compounds, such as 2,3-difluoro-5-chloropyridine, can be performed using potassium fluoride as a fluorination agent, indicating potential pathways for synthesizing 2,3,5-Trifluoropyridine .
Molecular Structure Analysis
The molecular structure of fluorinated pyridines is characterized by the presence of fluorine atoms on the pyridine ring, which can influence the electronic properties of the molecule. For instance, the crystal structure of 5-trifluoromethyl-pyridine-2-thione shows the formation of a complex with iodine, indicating the potential for interesting interactions and reactivity due to the presence of the trifluoromethyl group . The crystal structure of 5-(trifluoromethyl)picolinic acid monohydrate reveals a water-bridged hydrogen-bonding network, which is a result of the specific arrangement of the trifluoromethyl group and other substituents on the pyridine ring .
Chemical Reactions Analysis
Fluorinated pyridines participate in various chemical reactions due to their unique reactivity. The nickel complexes mentioned earlier can undergo C-C coupling reactions to yield substituted tetrafluoropyridines . The behavior of 5-trifluoromethyl-pyridine-2-thione with molecular iodine suggests the potential for forming n-σ* complexes, which could be relevant in the context of 2,3,5-Trifluoropyridine reactivity . Furthermore, the synthesis of novel electron acceptors using fluorinated pyridines indicates the ability of these compounds to engage in charge-transfer complex formation .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,3,5-Trifluoropyridine are influenced by the fluorine atoms on the pyridine ring. Fluorine atoms are highly electronegative, which can increase the acidity of adjacent hydrogen atoms and affect the overall electron distribution within the molecule. This can lead to changes in reactivity, boiling points, solubility, and other physical properties. The synthesis of 2,3-dichloro-5-trifluoromethyl pyridine, a related compound, has been extensively studied, highlighting the importance of understanding the properties of such fluorinated pyridines .
Aplicaciones Científicas De Investigación
Agrochemical Industry
- Summary of Application : 2,3,5-Trifluoropyridine (TFMP) and its derivatives are key structural ingredients in active agrochemical ingredients . The major use of TFMP derivatives is in the protection of crops from pests .
- Methods of Application : TFMP derivatives are generally synthesized via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other method relies on the assembly of pyridine from a trifluoromethyl-containing building block .
- Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market .
Pharmaceutical Industry
- Summary of Application : Several TFMP derivatives are used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
- Methods of Application : Similar to the agrochemical industry, TFMP derivatives are synthesized via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other method relies on the assembly of pyridine from a trifluoromethyl-containing building block .
- Results or Outcomes : The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Pesticide Production
- Summary of Application : TFMP and its intermediates are key ingredients in the production of pesticides . The presence of a fluorine atom and a pyridine structure in TFMP derivatives results in superior pest control properties when compared to traditional phenyl-containing insecticides .
- Methods of Application : TFMP derivatives are synthesized via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other method relies on the assembly of pyridine from a trifluoromethyl-containing building block .
- Results or Outcomes : The use of TFMP derivatives in pesticides helps prevent crop losses caused by parasites and protects human populations from the spread of diseases such as malaria, dengue fever, or the Zika virus, all of which are carried by mosquitoes .
Production of Crop-Protection Products
- Summary of Application : 2,3-dichloro-5-(trifluoromethyl) pyridine (2,3,5-DCTF), a derivative of TFMP, is used in the production of several crop-protection products .
- Methods of Application : 2,3,5-DCTF can be obtained by direct chlorination and fluorination of 3-picoline and followed by aromatic nuclear chlorination of the pyridine ring .
- Results or Outcomes : Of all the TFMP derivatives, 2,3,5-DCTF is in highest demand for the production of crop-protection products .
Purification of Immunoglobulin G
- Summary of Application : 3,5-Dichloro-2,4,6-trifluoropyridine, another derivative of TFMP, has been used in the preparation of Avid AL, an affinity gel designed for the purification of immunoglobulin G .
- Results or Outcomes : The use of 3,5-Dichloro-2,4,6-trifluoropyridine in the preparation of Avid AL contributes to the effective purification of immunoglobulin G .
Synthesis of Fluorinated Pyridines
- Summary of Application : TFMP is used in the synthesis of various 2-, 3-, or 4-fluoropyridines . These fluoropyridines have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .
- Methods of Application : The reaction of 2,3,5-trichloropyridine with KF in DMF proceeds during 6 h at 150 °С to give 5-chloro-2,3-difluoropyridine in 95% yield .
Safety And Hazards
Direcciones Futuras
Fluoropyridines, including 2,3,5-Trifluoropyridine, have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . They present a special interest as potential imaging agents for various biological applications . The development of fluorinated chemicals has been steadily increased due to the high availability of the fluorinated synthetic blocks and the effective fluorinating reagents .
Propiedades
IUPAC Name |
2,3,5-trifluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F3N/c6-3-1-4(7)5(8)9-2-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKVOXNTXYMXDHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80382558 | |
| Record name | 2,3,5-Trifluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80382558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,5-Trifluoropyridine | |
CAS RN |
76469-41-5 | |
| Record name | 2,3,5-Trifluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80382558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,5-Trifluoropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

